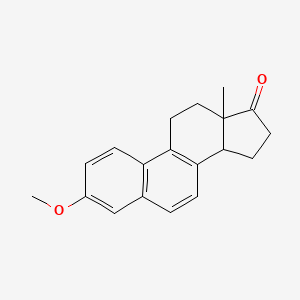

Equilenin methyl ether

Description

Properties

CAS No. |

4820-56-8 |

|---|---|

Molecular Formula |

C19H20O2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

3-methoxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H20O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h3-6,11,17H,7-10H2,1-2H3 |

InChI Key |

LAFFTPKGTZPBMG-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)OC |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Strategic Approaches

Advanced Total Synthesis Strategies for Equilenin (B1671562) Methyl Ether

The total synthesis of Equilenin methyl ether has evolved from foundational, lengthy sequences to more elegant and efficient enantioselective routes.

The first total synthesis of equilenin, and by extension its methyl ether, was a landmark achievement reported by Bachmann, Cole, and Wilds in 1939. acs.org This pioneering route was a linear, multi-step synthesis that began with the well-known Butenand's ketone, the 7-methoxy analogue of 1,2,3,4-tetrahydrophenanthren-1-one. wikipedia.orgyoutube.com The Bachmann synthesis is a classic example of applying a series of well-established reactions to a complex target.

The sequence involved several key transformations to build the final D-ring of the steroid. These included:

Claisen condensation: To introduce a two-carbon chain.

Reformatsky reaction: To add another two-carbon unit.

Arndt–Eistert reaction: For a one-carbon chain homologation.

Dieckmann condensation: A crucial intramolecular cyclization to form the five-membered D-ring. wikipedia.org

This 20-step synthesis ultimately produced a mixture of stereoisomers, which then had to be separated, a common practice for the era. wikipedia.org

Another significant early contribution was the synthesis developed by Johnson and colleagues, which utilized the Stobbe condensation . nih.govacs.org This reaction, involving the condensation of a ketone with a succinic acid ester, provided an alternative and powerful method for constructing the C and D rings of the equilenin framework. nih.gov These early syntheses, while groundbreaking, were typically linear, meaning the main carbon skeleton was assembled in a step-by-step fashion. This contrasts with more modern convergent syntheses, where large fragments of the molecule are synthesized independently and then joined together late in the sequence.

| Pioneering Synthesis | Key Starting Material | Key Ring-Forming Reaction | Primary Characteristics |

| Bachmann (1939) | Butenand's ketone | Dieckmann Condensation | Linear, Multi-step, Produced Stereoisomers |

| Johnson (1947) | Naphthalenic derivatives | Stobbe Condensation | Alternative linear route for C/D ring assembly |

A significant leap forward in the synthesis of this compound was the development of methods that could directly produce a single, desired enantiomer, bypassing the need for resolving racemic mixtures. This shift from non-selective to enantioselective synthesis marks a major evolution in synthetic strategy. Early approaches, like Bachmann's, yielded a mix of all possible stereoisomers because the reactions used did not control the formation of the chiral centers at the C/D ring junction. wikipedia.org

To achieve high levels of enantioselectivity, synthetic chemists employ two primary strategies: the use of chiral auxiliaries and catalytic asymmetric induction. A chiral auxiliary is a chiral molecule that is temporarily attached to the starting material. It directs the stereochemical course of one or more reactions and is then removed, having served its purpose. nih.gov

While specific applications of classical chiral auxiliaries in a full total synthesis of equilenin are not broadly documented, the principle is demonstrated in the use of chiral synthons, as mentioned above. rsc.org An alternative and more powerful strategy is catalytic asymmetric induction , where a small amount of a chiral catalyst creates a chiral environment for the reaction, leading to the formation of one enantiomer in large excess.

A powerful reaction for constructing the core of steroids is the Diels-Alder reaction, a [4+2] cycloaddition that can form a six-membered ring with up to four new stereocenters. mdpi.com The development of asymmetric Diels-Alder reactions, using chiral Lewis acid catalysts or organocatalysts, allows for the construction of key cyclic intermediates with high enantiopurity. libretexts.orgyoutube.com This strategy could be applied to build the B/C rings of the equilenin skeleton enantioselectively, setting the stage for the subsequent formation of the A and D rings.

The formation of the tetracyclic steroid nucleus requires several ring-closure reactions. Achieving precision in these steps is critical for an efficient synthesis. In the Bachmann synthesis, the key ring closure was an intramolecular Dieckmann condensation to form the D-ring. wikipedia.org This reaction, however, did not provide stereochemical control, leading to a mixture of isomers corresponding to different configurations at the C/D ring junction.

In modern enantioselective syntheses, the stereochemistry is often set early. For instance, in a strategy employing an asymmetric Diels-Alder reaction or a chiral synthon, the relative and absolute stereochemistry of the B/C ring junction is established first. rsc.org Subsequent ring closures to form the A and D rings are then designed to be stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. This substrate-controlled approach ensures that the initial chirality is faithfully transferred through the rest of the synthesis, providing precise control over the final structure.

Enantioselective and Stereospecific Synthesis Development

Elucidation of Key Synthetic Reaction Mechanisms

The syntheses of this compound rely on a variety of fundamental organic reactions, particularly reductions. Understanding the mechanisms of these reactions is key to controlling their outcome.

Reduction reactions are essential for manipulating functional groups and saturating double bonds within the steroid framework.

Catalytic Hydrogenation: This process involves the addition of hydrogen (H₂) across a double bond in the presence of a metal catalyst (e.g., Palladium, Platinum, or Nickel). The reaction typically occurs on the surface of the metal, where the H-H bond is weakened. The alkene adsorbs onto the surface and the hydrogen atoms are added to the same face of the double bond, a process known as syn-addition. In the context of equilenin synthesis, catalytic hydrogenation can be used to convert unsaturated intermediates into the saturated carbon skeleton required for the final structure.

Sodium Borohydride (B1222165) Reduction: Sodium borohydride (NaBH₄) is a selective reducing agent commonly used to reduce aldehydes and ketones to alcohols. The reactive species is the borohydride anion (BH₄⁻), which acts as a source of hydride (H⁻). The mechanism involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide, typically by the solvent (e.g., methanol (B129727) or ethanol), to yield the alcohol. In the synthesis of this compound, NaBH₄ would be the reagent of choice for the selective reduction of the C17-ketone to the corresponding alcohol without affecting the aromatic rings.

| Reduction Type | Reagent(s) | Substrate | Product | Key Mechanistic Feature |

| Catalytic Hydrogenation | H₂, Pd/C (or Pt, Ni) | Alkene | Alkane | Syn-addition on a metal surface |

| Sodium Borohydride Reduction | NaBH₄, Alcohol solvent | Ketone/Aldehyde | Alcohol | Nucleophilic attack by a hydride ion (H⁻) |

| Metal-Ammonia Reduction | Na (or Li), liq. NH₃, Alcohol | Aromatic Ring | 1,4-Cyclohexadiene | Single electron transfer from metal to substrate |

Metal-Ammonia Reductions: The Birch reduction is a powerful dissolving metal reduction that uses an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. This reaction is particularly important in steroid synthesis for its ability to reduce aromatic rings to 1,4-cyclohexadienes. The mechanism begins with a single electron transfer from the sodium atom to the aromatic ring, forming a radical anion. This is then protonated by the alcohol, and the resulting radical is reduced by another sodium atom to form an anion, which is protonated a final time. The Birch reduction was a critical development that allowed chemists to move from readily available aromatic precursors to the non-aromatic A/B ring systems found in many other classes of steroids.

Selective Oxidation Reactions (e.g., Jones Oxidation)

Selective oxidation reactions are pivotal in the synthesis of this compound, particularly for the introduction of the ketone functionality at the C-17 position. The Jones oxidation, utilizing a solution of chromium trioxide in aqueous sulfuric acid and acetone, has proven to be an effective method for this transformation. researchgate.netprepchem.com

In a reported synthesis, dl-3-methoxyestra-1,3,5(10),8-tetraen-17β-ol is oxidized to dl-equilenin 3-methyl ether in a single step using Jones' reagent. researchgate.net The secondary alcohol at C-17 is selectively converted to the corresponding ketone, yielding the target compound. The reaction is typically carried out at low temperatures to ensure selectivity and minimize side reactions. A general procedure involves dissolving the alcohol precursor in acetone, followed by the dropwise addition of the Jones reagent. The reaction progress is monitored, and upon completion, the excess oxidant is quenched with a secondary alcohol like 2-propanol. prepchem.com

Table 1: Jones Oxidation for the Preparation of this compound

| Starting Material | Reagent | Product | Key Transformation |

|---|---|---|---|

| dl-3-methoxyestra-1,3,5(10),8-tetraen-17β-ol | Jones' Reagent | dl-Equilenin 3-methyl ether | C-17 secondary alcohol to ketone |

Intramolecular Cyclization Processes (e.g., Dieckmann, Thorpe, Aldol)

The construction of the intricate ring system of this compound relies heavily on intramolecular cyclization reactions. These reactions are instrumental in forming the five- and six-membered rings of the steroid nucleus.

The Dieckmann condensation is a key reaction in this context, enabling the formation of cyclic β-keto esters from diesters. fiveable.melibretexts.org In the historic total synthesis of equilenin by Bachmann, a Dieckmann condensation was a crucial step in constructing the D-ring. wikipedia.org This intramolecular Claisen condensation involves the base-promoted cyclization of a diester to form a five-membered ring, which is characteristic of the D-ring in steroids. fiveable.melibretexts.org

The Thorpe-Ziegler cyclization offers an alternative strategy for ring formation. This reaction involves the intramolecular condensation of dinitriles, catalyzed by a base, to yield a cyclic ketone after hydrolysis. wikipedia.orgchem-station.com While not explicitly detailed for this compound in the provided context, its utility in forming five- to eight-membered rings makes it a relevant and powerful tool in steroid synthesis. chem-station.com

Intramolecular aldol (B89426) condensations are also fundamental in the synthesis of cyclic systems, particularly in the formation of the C-ring of the steroid core. libretexts.orgpearson.com These reactions involve the self-condensation of a dicarbonyl compound to form a cyclic enone. pearson.comlibretexts.org The formation of five- and six-membered rings is favored due to their thermodynamic stability. libretexts.org In steroid synthesis, an appropriately substituted precursor can undergo an intramolecular aldol reaction to construct a six-membered ring, which can then be further elaborated to form the B and C rings of the steroidal framework. thieme-connect.com

Strategic Carbon-Carbon Bond Forming Reactions (e.g., Alkylation, Condensations)

The assembly of the carbon skeleton of this compound is achieved through a series of strategic carbon-carbon bond forming reactions. Alkylation and condensation reactions are central to building the complex polycyclic structure.

Alkylation reactions , particularly of enolates, are a cornerstone of steroid synthesis. nih.gov These reactions allow for the introduction of alkyl groups at specific positions, which is essential for constructing the steroid backbone and introducing the characteristic methyl group at C-13. The formation of an enolate from a ketone or ester precursor, followed by reaction with an alkyl halide, is a common strategy. nih.gov

Condensation reactions , such as the Claisen condensation, are also pivotal. In the Bachmann synthesis of equilenin, a Claisen condensation was employed in the early stages to build a key intermediate. wikipedia.org Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water or an alcohol, and are fundamental to constructing the larger carbon framework from smaller building blocks. libretexts.org The Stobbe condensation is another powerful tool for forming carbon-carbon bonds in the synthesis of fused ring systems related to steroids. acs.org

Ether Bond Formation through Established Chemical Transformations (e.g., Williamson Ether Synthesis)

The synthesis of this compound from its corresponding phenolic precursor, equilenin, is accomplished through well-established methods of ether bond formation. The Williamson ether synthesis is a widely used and versatile method for this purpose. masterorganicchemistry.comwikipedia.org

This reaction involves the deprotonation of the hydroxyl group of the phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide, in this case, a methyl halide, in an SN2 reaction. wikipedia.orgyoutube.com The use of a suitable base, such as potassium carbonate or sodium hydride, facilitates the deprotonation of the phenolic hydroxyl group. gold-chemistry.org The resulting phenoxide then reacts with a methylating agent like methyl iodide or dimethyl sulfate (B86663) to form the methyl ether. niscpr.res.in This method is highly efficient for the preparation of both symmetrical and unsymmetrical ethers. wikipedia.orggold-chemistry.org

Table 2: Williamson Ether Synthesis for this compound

| Substrate | Reagents | Product | Reaction Type |

|---|

Rational Design and Synthesis of this compound Derivatives and Analogues

The rational design and synthesis of derivatives and analogues of this compound are driven by the desire to understand structure-activity relationships and to develop compounds with modified biological properties. researchgate.net

Systematic Modification of Ring Systems and Substituent Patterns

The systematic modification of the this compound structure involves altering the steroidal ring system or changing the pattern of substituents. Researchers have synthesized various analogues to investigate the impact of these changes on biological activity. researchgate.net For example, the synthesis of potential metabolites of equilenin, such as 2-hydroxyequilenin (B1257336) and its corresponding methyl ether, has been reported. nih.gov These modifications can influence the compound's interaction with biological targets and its metabolic fate. The synthesis of these derivatives often starts from commercially available precursors and involves a series of chemical transformations to introduce new functional groups or modify the existing ring structure. nih.gov

Preparation of Stereoisomeric Analogues for Configurational Studies

The stereochemistry of the steroid nucleus is crucial for its biological activity. The preparation of stereoisomeric analogues of this compound is essential for studying the influence of the spatial arrangement of atoms on its properties. The total synthesis of equilenin by Bachmann and his colleagues was a landmark achievement, in part because it addressed the challenge of controlling stereochemistry. wikipedia.orgacs.org Their approach involved the synthesis of a mixture of stereoisomers, which were then separated. wikipedia.org This allowed for the investigation of the biological properties of each individual stereoisomer. The synthesis of isoequilenin (B11968678) methyl ether, a stereoisomer of this compound, has also been a subject of synthetic efforts, further contributing to the understanding of the stereochemical requirements for biological activity.

Synthesis of Hydroxylated Methyl Ether Analogues as Potential Metabolites

The synthesis of hydroxylated analogues of this compound is crucial for metabolic studies, as these compounds are potential products of in vivo biotransformation. Research has focused on developing practical and efficient routes to these catechol estrogen metabolites and their corresponding methyl ethers.

A key strategy involves the synthesis of 2-hydroxyequilenin and its methyl ether metabolite, 2-methoxyequilin. nih.gov The synthesis begins with commercially available, optically pure equilin (B196234). A five-step sequence yields 2-methoxyequilin. nih.govresearchgate.net This intermediate is then treated with selenium dioxide (SeO2) to introduce the additional double bond characteristic of the equilenin naphthalene (B1677914) ring system. The final step to obtain the catechol metabolite, 2-hydroxyequilenin, involves demethylation, often accomplished with boron tribromide (BBr3). nih.govresearchgate.net The structures of these methoxy (B1213986) ethers and their corresponding catechols are typically confirmed using extensive one- and two-dimensional NMR spectroscopy and mass spectrometry. nih.govresearchgate.net

Similarly, synthetic routes have been established for other hydroxylated analogues, such as 4-hydroxy and 16α-hydroxyequilenin, to serve as authentic specimens for metabolic research. nih.gov The pathway to 4-hydroxylated compounds can start from o-vanillin. nih.gov This precursor undergoes a multi-step sequence to form an α,β-unsaturated ketone, which then reacts with 2-methylcyclopentane-1,3-dione. A subsequent ring closure provides the core estrapentaene structure, which can be further modified to yield 4-hydroxyequilenin (B1202715). nih.gov The synthesis of 16α-hydroxyequilenin has been achieved through the reductive cleavage of a 16α,17α-epoxide formed from equilenin. nih.gov

The following table summarizes a synthetic pathway to a key hydroxylated intermediate.

| Step | Starting Material | Reagent(s) | Product | Purpose |

| 1 | 2-methoxyequilin | SeO2 | 2-methoxyequilenin | Aromatization of the B-ring |

| 2 | 2-methoxyequilenin | BBr3 | 2-hydroxyequilenin | Demethylation to form the catechol |

Comparative Analysis and Optimization of Synthetic Pathways

Yield Enhancement and Reaction Efficiency Considerations

Modern synthetic approaches focus on minimizing step counts and optimizing individual reaction conditions. For instance, the oxidation of a precursor alcohol to form the ketone of this compound using Jones reagent (CrO3–H2SO4) is a critical step. prepchem.com While effective, this step requires careful purification by methods like preparative thin-layer chromatography and recrystallization to isolate the pure product, with one documented procedure reporting a yield of 27.6% for this specific transformation. prepchem.com

Control of Regioselectivity and Stereoselectivity in Complex Syntheses

Achieving precise control over regioselectivity (the position of chemical reactions) and stereoselectivity (the 3D arrangement of atoms) is paramount in steroid synthesis due to the complex, multi-cyclic structure of the molecule. Equilenin possesses two chiral centers, meaning four stereoisomers are possible. Early total syntheses often produced mixtures of these isomers, which then required arduous resolution steps to isolate the desired natural form. wikipedia.org

Modern methodologies employ highly selective reactions to control these outcomes from the outset.

Stereoselectivity: Catalytic hydrogenation is a key reaction where stereocontrol is critical. The hydrogenation of a precursor, dl-3-methoxyestra-1, 3, 5, (10), 8-tetraen-17β-ol, over Raney nickel has been shown to be stereospecific, yielding a single desired isomer. researchgate.net This level of control avoids the formation of unwanted epimers at crucial ring junctions, such as the C/D ring juncture, which is a common challenge in steroid synthesis. researchgate.net

Regioselectivity: In the synthesis of hydroxylated analogues, regioselectivity is essential to introduce functional groups at the correct positions on the aromatic A-ring (e.g., at C2 or C4). The choice of starting material and directing groups plays a crucial role. For example, starting a synthesis for 4-hydroxyequilenin from o-vanillin places an oxygen-containing functional group at the desired position early in the sequence, guiding subsequent reactions. nih.gov Advanced cycloaddition reactions, such as the Diels-Alder reaction, are also employed, where the substitution patterns on both the diene and dienophile can be tailored to favor the formation of a single desired regioisomer.

The development of these selective reactions has been instrumental in transitioning from syntheses that produce complex isomeric mixtures to highly efficient and elegant pathways that yield enantiomerically pure target molecules directly.

Advanced Structural Characterization and Conformational Analysis

Comprehensive Spectroscopic Elucidation Techniques

Spectroscopy is fundamental to the characterization of equilenin (B1671562) methyl ether, with each technique offering unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of equilenin methyl ether. One-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) NMR experiments are employed for unambiguous structural characterization. nih.gov

¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. Key signals for this compound would include distinct resonances in the aromatic region for the naphthalene (B1677914) ring system, a singlet for the methoxy (B1213986) (-OCH₃) group typically found around 3.5-4.0 ppm, and a series of multiplets in the aliphatic region corresponding to the protons on the C and D rings. libretexts.org

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show signals for the aromatic carbons, the methoxy carbon (around 55-60 ppm), the carbonyl carbon (C17) at a significantly downfield shift (>200 ppm), and the aliphatic carbons of the steroid backbone. libretexts.org Attached Proton Test (APT) experiments can be used to differentiate between methyl, methylene, methine, and quaternary carbons. nih.gov

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure.

COSY establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

HMQC (or its more modern alternative, HSQC) correlates directly bonded proton and carbon atoms, assigning each proton to its attached carbon. nih.gov

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different fragments of the molecule and confirming the placement of the methoxy group and the quaternary C13 methyl group. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound

| Moiety | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Methoxy Group | -OCH₃ | 3.7 - 3.9 | 55 - 58 |

| Aromatic Rings | Ar-H | 7.0 - 8.0 | 110 - 140 |

| Carbonyl Group | C=O | N/A | >200 |

| Methyl Group | C18-H₃ | ~0.9 | 12 - 15 |

High-Resolution Mass Spectrometry (HRMS) is utilized to precisely determine the mass-to-charge ratio (m/z) of the parent ion, allowing for the unequivocal confirmation of its molecular formula. For this compound, with a molecular formula of C₁₉H₂₂O₂, the expected exact mass can be calculated. HRMS analysis would provide an experimental mass measurement accurate to within a few parts per million (ppm), which serves to validate the elemental composition and distinguish it from other isobaric compounds. rsc.org

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂O₂ |

| Calculated Exact Mass | 282.1620 u |

Chiroptical techniques are indispensable for investigating the stereochemistry of chiral molecules like this compound. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of the molecule with left- and right-circularly polarized light. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify key functional groups and chromophores within the molecule.

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands confirming its functional groups. Key absorptions include a strong C=O stretching band for the five-membered ring ketone (around 1740 cm⁻¹), C-O stretching vibrations for the aromatic methyl ether (typically two bands around 1250 cm⁻¹ and 1050 cm⁻¹), C=C stretching bands for the aromatic naphthalene ring (around 1600-1450 cm⁻¹), and various C-H stretching bands for aromatic and aliphatic protons. libretexts.orgnist.gov

UV-Vis Spectroscopy: The UV-Vis spectrum is dominated by the electronic transitions of the highly conjugated naphthalene system, which acts as the principal chromophore. This would result in strong absorbance in the UV region, providing confirmation of the extended aromatic system. nih.gov

X-ray Crystallography for Precise Absolute and Relative Configuration Determination

Single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule. This technique provides precise atomic coordinates, bond lengths, and bond angles, thereby unambiguously establishing both the relative and absolute stereochemistry of all chiral centers. nih.gov

While a specific crystal structure for this compound is not detailed, analysis of the closely related parent compound, equilenin, reveals key conformational features that would be expected to be preserved. nih.govnih.gov The A and B rings forming the naphthalene system are essentially planar. The C ring typically adopts a sofa conformation, while the D ring assumes an envelope conformation. nih.gov For a chiral crystal, analysis of anomalous dispersion effects (e.g., calculation of the Flack parameter) allows for the direct and reliable determination of the molecule's absolute configuration. nih.gov

Table 3: Expected Crystallographic and Conformational Data from X-ray Analysis

| Parameter | Description | Expected Finding for this compound |

|---|---|---|

| Crystal System | Orthorhombic (as in Equilenin) | To be determined |

| Space Group | P2₁2₁2₁ (chiral, as in Equilenin) | To be determined |

| Absolute Configuration | Determination of R/S at C13, C14 | Unambiguously determined |

| Ring A/B Conformation | Naphthalene system geometry | Co-planar |

| Ring C Conformation | Six-membered ring shape | Sofa |

Computational Chemistry Approaches for Conformational and Electronic Structure Studies

Computational chemistry serves as a powerful complement to experimental techniques for studying the structure and properties of this compound. Methods such as Density Functional Theory (DFT) and ab initio molecular orbital calculations are used to explore the molecule's potential energy surface, identifying low-energy conformers and transition states. rsc.org

These computational approaches are vital for:

Conformational Analysis: Predicting the most stable three-dimensional arrangements of the molecule by calculating the relative energies of different conformers.

Spectroscopic Prediction: Calculating theoretical NMR chemical shifts, IR vibrational frequencies, and, crucially, chiroptical properties like ORD and CD spectra. nih.govrsc.org As mentioned, comparing these calculated spectra for known stereoisomers against experimental data is a cornerstone of modern stereochemical assignment. nih.gov

Electronic Structure Analysis: Providing insights into the molecule's orbital energies, charge distribution, and reactivity, which helps in understanding its chemical behavior.

Molecular Modeling and Energy Minimization Techniques

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. For a molecule like this compound, these methods are invaluable for exploring its conformational landscape and identifying the most energetically favorable structures. Energy minimization is a core component of this process, aiming to find the geometry of the molecule that corresponds to a minimum on the potential energy surface.

Several theoretical approaches are employed for these calculations, varying in their level of accuracy and computational cost:

Semi-empirical Methods: These methods, such as AM1, PM3, and MNDO, are based on the foundational Hartree-Fock theory but incorporate experimental data (empirical parameters) to simplify calculations. uni-muenchen.dewikipedia.org They offer a rapid means of calculating molecular properties like heats of formation and geometries for large molecules. uni-muenchen.denih.gov By neglecting certain complex integrals, they achieve computational speeds orders of magnitude faster than more rigorous methods, making them suitable for initial conformational searches of complex steroids. nih.gov

Ab Initio Methods: Translating to "from first principles," these methods solve the electronic Schrödinger equation without reliance on empirical parameters. wikipedia.orgscispace.com The Hartree-Fock (HF) method is the simplest ab initio approach. More advanced methods, known as post-Hartree-Fock methods, build upon the HF framework to include electron correlation effects, offering higher accuracy. wikipedia.org These techniques provide a detailed and fundamental understanding of the electronic structure and energy.

Density Functional Theory (DFT): DFT has become one of the most popular tools in computational chemistry for studying molecular systems. nih.gov It is similar to ab initio methods in that it aims to solve the electronic structure from fundamental principles, but it focuses on the electron density rather than the complex many-electron wavefunction. nih.govdntb.gov.ua This approach generally offers a favorable balance between computational cost and accuracy, making it well-suited for optimizing the geometry and calculating the energies of steroid molecules like this compound.

The process of energy minimization involves systematically altering the geometry of the molecule—adjusting bond lengths, bond angles, and dihedral angles—to find a configuration with the lowest possible potential energy, representing a stable conformation.

Theoretical Analysis of Stereochemical Features and Intramolecular Interactions

The stereochemistry of this compound is defined by the fixed, three-dimensional arrangement of its atoms, which arises from fundamental intramolecular interactions. The core structure is based on Equilenin, whose stereochemical features have been precisely determined through X-ray crystallography. nih.govbrunel.ac.uk Since the methylation occurs at the C3 hydroxyl group, distant from the steroid core's chiral centers, the fundamental stereochemistry of the ring system remains unchanged.

The structure of Equilenin is characterized by a planar naphthalene system comprising the A and B rings. nih.gov X-ray diffraction data for the parent compound, Equilenin, reveals that the carbon atoms from C1 to C10 are almost perfectly coplanar, with a root-mean-square (r.m.s.) deviation of only 0.0104 Å. brunel.ac.ukiucr.org This planarity is a direct consequence of the aromatic nature of the two rings, where sp² hybridized carbon atoms and delocalized π-electrons create a rigid, flat structure. The C-C bond lengths within these rings reflect this aromaticity, with distinct shorter and longer bonds characteristic of a true naphthalene core. nih.gov This rigid planarity in the A and B rings serves as an anchor for the more flexible C and D rings.

Application of Dihedral Angle Theory in Steroid Conformational Analysis

Dihedral angle theory is fundamental to describing the precise conformation of cyclic molecules like steroids. A dihedral (or torsion) angle is the angle between two intersecting planes, and in molecular terms, it describes the rotation around a chemical bond. By analyzing the set of dihedral angles within the C and D rings of this compound, their exact three-dimensional shapes can be defined.

The aromatization of the B ring in Equilenin significantly influences the conformation of the adjacent C and D rings when compared to other steroids like estrone. nih.gov Based on high-resolution crystal structure data of Equilenin, the conformations are precisely characterized by their key torsion angles. iucr.org

Ring C Conformation: The C ring adopts a conformation best described as a highly symmetric 13β-envelope or sofa . nih.goviucr.org In this arrangement, five of the atoms are relatively planar, while one atom (C13) is out of the plane. This is confirmed by the asymmetry parameter ΔCs(9) of 0.50°. nih.gov

Ring D Conformation: The five-membered D ring exists in a 14α-envelope conformation. nih.goviucr.org Here, the methine carbon atom (C14) acts as the "flap" of the envelope, deviating from the plane formed by the other four atoms. brunel.ac.uk

The specific dihedral angles that define these conformations have been experimentally determined for Equilenin and are presented in the table below. These values are expected to be virtually identical for this compound.

| Ring | Torsion Angle Path | Angle (°) |

|---|---|---|

| C Ring | C14—C8—C9—C11 | -4.1 |

| C8—C9—C11—C12 | 4.1 | |

| C9—C11—C12—C13 | -32.6 | |

| C9—C8—C14—C13 | 32.7 | |

| C11—C12—C13—C14 | 60.4 | |

| C12—C13—C14—C8 | -61.3 | |

| D Ring | C13—C14—C15—C16 | -41.3 |

| C17—C13—C14—C15 | 43.3 | |

| C14—C13—C17—C16 | -28.6 | |

| C14—C15—C16—C17 | 23.0 | |

| C15—C16—C17—C13 | 3.6 |

Data sourced from MacNicol, D.D. (2017), based on the crystal structure of Equilenin. nih.goviucr.org

Chemical Reactivity and Mechanistic Investigations

In-depth Studies of Reaction Mechanisms in Chemical Transformations

The synthesis and transformation of equilenin (B1671562) methyl ether involve several key chemical reactions, the mechanisms of which have been subjects of detailed investigation. The construction of the steroid's tetracyclic framework often culminates in oxidation and cyclization steps.

One critical transformation is the oxidation of precursor alcohols to form the C17-ketone characteristic of equilenin. For instance, dl-Equilenin 3-methyl ether can be prepared from dl-3-methoxyestra-1,3,5(10),8-tetraen-17β-ol through oxidation with Jones' reagent (CrO₃ in sulfuric acid). researchgate.net The mechanism of Jones oxidation involves the formation of a chromate (B82759) ester from the alcohol and chromic acid. This is followed by the removal of a proton from the carbon bearing the oxygen by a base (water), leading to the elimination of the chromium species and the formation of a ketone.

In the context of total synthesis, classic reactions such as the Dieckmann condensation have been employed to form the D-ring. youtube.com This intramolecular Claisen condensation involves a strong base deprotonating the α-carbon of one ester group, which then attacks the carbonyl of the other ester group in the molecule, ultimately forming a β-keto ester after cyclization and subsequent workup. youtube.com The choice of base and reaction conditions is critical in guiding the reaction pathway and preventing side reactions.

Furthermore, the ether linkage itself can be a site of reaction. The demethylation of related catechol estrogen methyl ethers is often accomplished using boron tribromide (BBr₃). nih.gov The mechanism involves the Lewis acidic boron atom coordinating to the ether oxygen, making the methyl group susceptible to nucleophilic attack by a bromide ion, thus cleaving the methyl-oxygen bond. nih.gov

Isomerization and Epimerization Processes

The stereochemistry of equilenin and its derivatives is complex, and the potential for isomerization or epimerization (isomerization at a single stereocenter) is a key consideration in its synthesis and reactivity.

Both acid and base catalysts can induce isomerization in steroid systems. During synthesis, base-catalyzed reactions, such as the Dieckmann condensation, are pivotal in establishing the stereochemistry at the C/D ring junction. youtube.com Depending on the reaction conditions, it is possible to form stereoisomers, such as isoequilenin (B11968678) methyl ether, which differs in the configuration at C14. acs.org

Acid-catalyzed procedures can also lead to isomerization. While the aromatic nature of rings A and B in equilenin methyl ether imparts significant stability, acidic conditions can promote isomerization at the C/D ring junction, particularly if a temporary double bond can be formed with the C17-carbonyl (enolization). Studies on the methylation of fatty acids have shown that acid catalysts can cause isomerization of conjugated double bonds, a phenomenon that highlights the potential for unintended structural changes under acidic conditions. nih.gov The methyl ether group itself is generally stable but can be cleaved under strongly acidic conditions with nucleophiles like HBr or HI, proceeding through an SN1 or SN2 mechanism after protonation of the ether oxygen. libretexts.orglibretexts.org

The naphthalene (B1677914) system in rings A and B of this compound is aromatic and thermodynamically stable, limiting the potential for double bond migration within this core structure under normal conditions. However, during the total synthesis of this compound from non-aromatic precursors, the establishment of this aromatic system is a critical step. For example, the synthesis may proceed through an intermediate like dl-3-methoxyestra-1,3,5(10),8,14-pentaen-17-one. researchgate.net The conversion of such poly-unsaturated systems to the final naphthalene structure involves formal dehydrogenation and tautomerization, where double bonds migrate to achieve the low-energy aromatic state. The energetics of these processes are driven by the large resonance stabilization energy gained from forming the aromatic naphthalene ring system. Specific quantitative energetic data for these migration phenomena in the context of equilenin synthesis are not extensively detailed in the literature, but the thermodynamic driving force is substantial.

Detailed Analysis of Hydrogenation and Dehydrogenation Reaction Profiles

Hydrogenation and dehydrogenation are fundamental reactions in steroid chemistry, used to modify saturation levels and introduce or remove aromaticity.

Hydrogenation Catalytic hydrogenation is a key method for stereoselectively reducing double bonds. In a synthetic route towards this compound, the precursor dl-3-methoxyestra-1,3,5(10),8,14-pentaen-17β-ol was hydrogenated over a Raney nickel catalyst. researchgate.net This reaction was found to be stereospecific, yielding exclusively dl-3-methoxyestra-1,3,5(10),8-tetraen-17β-ol. researchgate.net The hydrogen atoms add to one face of the molecule, guided by the existing stereochemistry and catalyst surface interactions, resulting in a product with a specific, predictable 3D structure.

Dehydrogenation Dehydrogenation reactions are crucial for creating the aromatic B-ring of equilenin from hydroaromatic precursors. This aromatization is the final step in many synthetic strategies. Additionally, dehydrogenation can be used to introduce other sites of unsaturation. For example, a related compound, 2-methoxyequilin, was treated with selenium dioxide (SeO₂) to produce 2-hydroxyequilenin (B1257336), a process that involves allylic oxidation and subsequent rearrangement to achieve the more stable aromatic B-ring. nih.gov The dehydrogenation of cycloalkanes is a well-studied model for such aromatization processes, often involving metal catalysts like platinum where the reaction kinetics are dependent on factors such as hydrogen partial pressure and temperature. researchgate.net

Control and Understanding of Regioselectivity and Stereoselectivity in Chemical Reactions

Controlling the outcome of chemical reactions at specific locations (regioselectivity) and with a specific three-dimensional orientation (stereoselectivity) is a central goal of organic synthesis. masterorganicchemistry.comstudy.com

Stereoselectivity Stereoselectivity refers to the preference for the formation of one stereoisomer over another. masterorganicchemistry.com The synthesis of this compound provides clear examples of both selective and non-selective reactions.

Stereoselective Reaction: The catalytic hydrogenation of dl-3-methoxyestra-1,3,5(10),8,14-pentaen-17β-ol over Raney nickel is highly stereoselective, affording a single diastereomer of the product. researchgate.net

Non-Stereoselective Reaction: In the historic Bachman synthesis of equilenin, a reduction step using sodium amalgam was reported to have a diastereomeric ratio of approximately 1:1, indicating a lack of stereoselectivity in that particular transformation. youtube.com

| Reaction | Reactant | Reagent/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | dl-3-methoxyestra-1,3,5(10),8,14-pentaen-17β-ol | Raney Nickel | Stereospecific; yields a single diastereomer. | researchgate.net |

| Reduction | Diester precursor in Bachman Synthesis | Sodium Amalgam | Non-selective; yields a ~1:1 mixture of diastereomers. | youtube.com |

Regioselectivity Regioselectivity is the preference for a reaction to occur at one position over another. study.commasterorganicchemistry.com In the multi-step synthesis of a complex molecule like this compound, regioselectivity is critical. For example, in the Bachman synthesis, the selective hydrolysis of the less sterically hindered ester in a diester intermediate was necessary to set up the subsequent Arndt-Eistert reaction for carbon homologation. youtube.com Similarly, intramolecular cyclizations, such as a Friedel-Crafts type reaction to form the C-ring, must be regioselective to ensure the formation of the correct six-membered ring at the desired position on the A-ring precursor. youtube.com

Molecular Biological Interactions and Structure Activity Relationship Sar Studies

Ligand-Receptor Binding Affinity Investigations

The interaction between a ligand and its receptor is a critical determinant of its biological activity. For Equilenin (B1671562) methyl ether, its identity as a methylated estrogen derivative significantly influences its binding affinity for estrogen receptor (ER) subtypes.

The binding affinity of estrogenic compounds is largely dictated by the presence of a free phenolic group on the A-ring of the steroid, which mimics the natural ligand estradiol. Methylation of this group, as in Equilenin methyl ether, is known to drastically reduce binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Studies on related methylated estrogens consistently demonstrate this principle. For instance, the methyl ethers of botanical estrogens, such as formononetin and biochanin A, exhibit very low binding affinities (less than 0.03%) for both ER subtypes nih.gov. This reduced affinity is attributed to the crucial role of the free phenol (B47542) in forming a key hydrogen bond within the ligand-binding pocket of the receptors nih.gov.

| Compound | Receptor Subtype | Relative Binding Affinity (RBA %) vs. Estradiol |

| Estrone 3-methyl ether | ERα | 0.145 wikipedia.org |

| 4-Methoxyequilenin (B38872) (4-MeOEN) | ER (General) | Very Weak Binding clinpgx.orgnih.gov |

| Formononetin (methyl ether) | ERα & ERβ | <0.03 nih.gov |

| Biochanin A (methyl ether) | ERα & ERβ | <0.03 nih.gov |

| Equilenin (unmethylated) | ERα | 2.0–15 wikipedia.org |

| Equilenin (unmethylated) | ERβ | 7.0–20 wikipedia.org |

This table presents the relative binding affinities of methylated estrogens and related compounds to illustrate the expected low affinity of this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity biointerfaceresearch.comijrimsec.com. These models are valuable for predicting the activity of new or untested compounds based on their molecular descriptors nih.gov.

For a series of estrogenic compounds, QSAR models could be developed to predict their binding affinity or estrogenic potency. Key molecular descriptors in such models often include parameters related to hydrophobicity, electronic properties, and steric effects u-tokyo.ac.jp. In the case of this compound, the most significant descriptor would likely be related to the methylation of the A-ring phenol. A QSAR model for estrogens would predict a substantial decrease in receptor binding activity for compounds lacking a hydrogen bond donor at this position. While general QSAR studies have been performed on various estrogen receptor ligands, specific, validated QSAR models focusing on this compound and its analogues for predicting their biological activity are not prominently featured in the available scientific literature.

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex nih.govmdpi.com. Following docking, binding free energy calculations (e.g., MM-GBSA) can be used to estimate the affinity of the ligand for the receptor; a more negative score typically signifies a stronger binding interaction mdpi.com.

These in silico methods could be applied to this compound to visualize its interaction within the ligand-binding domains of ERα and ERβ. Such a simulation would likely confirm that the methyl group on the A-ring prevents the formation of the critical hydrogen bond with key amino acid residues (such as Glu353 in ERα and Arg394) that is essential for high-affinity binding of estradiol and other potent estrogens mdpi.com. The resulting calculated binding free energy would be significantly less favorable (less negative) than that of unmethylated equilenin. However, specific molecular docking and binding free energy calculation studies for this compound have not been identified in the reviewed literature.

Mechanistic Exploration of Biological Actions at the Molecular Level

Despite its predicted low binding affinity, the biological actions of methylated estrogens can be significant, as demonstrated by studies on close analogues.

While this compound itself is not extensively studied, research on its close analogue, 4-Methoxyequilenin (4-MeOEN), provides significant insight into the potential molecular pathways it may influence. Surprisingly, despite its very weak binding to the estrogen receptor, 4-MeOEN acts as a full and potent estrogen agonist in human breast cancer cells (in vitro) clinpgx.orgnih.gov.

Studies using the ER-positive MCF-7 human breast cancer cell line have shown that 4-MeOEN can induce cell proliferation with nanomolar potency clinpgx.org. This proliferative effect is mediated through the estrogen receptor, as it was blocked by the pure antiestrogen ICI 182,780 clinpgx.org.

Furthermore, 4-MeOEN was found to activate gene transcription through an estrogen response element (ERE). It successfully induced the transcription of an ERE-luciferase reporter gene and the endogenous estrogen-responsive genes pS2 and Transforming Growth Factor-alpha (TGF-α) clinpgx.org. This demonstrates that, despite weak binding, the 4-MeOEN-ER complex is capable of initiating the classical genomic signaling cascade. The compound was also shown to activate nonclassical estrogenic pathways, such as the rapid activation of the MAPK/ERK signaling cascade nih.gov. The potency of 4-MeOEN in these classical and nonclassical pathways was comparable to that of estradiol (E2) clinpgx.orgnih.gov. These findings suggest that methylation of catechol estrogens may not be a detoxification pathway, as the resulting methoxy (B1213986) metabolite can be a highly potent estrogen agonist clinpgx.org.

| Biological Action of 4-Methoxyequilenin (Analogue) | Cell Line | Pathway/Effect | Outcome |

| Cell Proliferation | MCF-7 | ER-mediated | Induced proliferation with nanomolar potency clinpgx.org |

| Gene Transcription | MCF-7 | ERE-mediated (Genomic) | Induced transcription of pS2 and TGF-α genes clinpgx.org |

| Signal Transduction | MCF-7 | Non-Genomic | Rapid activation of MAPK/ERK pathway nih.gov |

| Receptor Interaction | N/A | Ligand Binding | Very weak binding to Estrogen Receptor clinpgx.orgnih.gov |

This table summarizes the observed in vitro biological effects of 4-Methoxyequilenin, a close analogue of this compound.

Theoretical Frameworks for Understanding Estrogen Metabolism in Analogue Design

The design of this compound analogues is guided by sophisticated theoretical frameworks aimed at predicting and controlling their metabolic fate. A primary objective is to modulate metabolic pathways to enhance therapeutic properties while minimizing potential risks. A significant concern in estrogen therapy is the metabolic activation of estrogens into reactive species that can contribute to carcinogenesis.

One central theoretical concept is the "catechol estrogen hypothesis." This framework posits that the metabolism of estrogens, including equilenin, via hydroxylation at the C2 and C4 positions of the A-ring leads to the formation of catechol estrogens. These catechols can be further oxidized to form highly reactive ortho-quinones. Such quinones are electrophilic and can form depurinating adducts with DNA, a process linked to the initiation of cancer. nih.gov Therefore, a key strategy in analogue design is to create molecules that are poor substrates for the cytochrome P450 enzymes responsible for this aromatic hydroxylation or to introduce modifications that favor detoxification pathways over the formation of reactive quinones. The methylation of the phenolic hydroxyl group in equilenin to form this compound is itself a strategy to block this metabolic activation pathway.

Another critical theoretical consideration involves the role of 17β-hydroxysteroid dehydrogenases (17β-HSDs). These enzymes are pivotal in regulating the biological activity of estrogens by catalyzing the interconversion between the potent 17β-hydroxy forms (like estradiol) and their less active 17-keto counterparts (like estrone). nih.gov The various isoforms of 17β-HSD have distinct substrate specificities and tissue distributions, offering an opportunity for targeted drug design. nih.gov Theoretical frameworks for analogue design, therefore, focus on modifying the D-ring of the equilenin scaffold to create compounds that can selectively inhibit specific 17β-HSD isozymes. For example, designing an analogue that inhibits the reductive activity of 17β-HSD type 1, which converts estrone to the highly potent estradiol, is a promising strategy for treating estrogen-dependent diseases like breast cancer.

Computational and quantum chemical models are also employed to provide a theoretical basis for analogue design. These in silico methods can predict the electronic properties and steric accessibility of different molecular sites, offering insights into how a proposed analogue might interact with metabolic enzymes. By calculating parameters like the energy of the highest occupied molecular orbital (HOMO) and molecular volume, researchers can establish quantitative structure-activity relationships (QSAR) that help predict metabolic stability and guide the synthesis of analogues with more desirable metabolic profiles.

Establishment of Structure-Biological Activity Correlations in Synthesized this compound Analogues

The establishment of clear structure-biological activity relationships (SAR) is fundamental to the rational design of this compound analogues with improved therapeutic profiles, such as enhanced antiproliferative activity or selective estrogen receptor modulation. Research has focused on systematically modifying the steroidal scaffold and correlating these structural changes with biological outcomes like estrogen receptor (ER) binding affinity and inhibition of cancer cell growth.

A major focus of SAR studies has been the modification of the D-ring, particularly at the C-17 position. The nature of the substituent at C-17 is a critical determinant of biological activity. For instance, while equilenin possesses a 17-keto group, its reduction to a 17β-hydroxyl group generally increases estrogenic potency by mimicking the structure of 17β-estradiol. SAR studies on related estratrienes have confirmed that a sterically unhindered hydrogen bond acceptor at the C-17 position is often key to enhanced antiproliferative activity. The introduction of various substituents, such as cyanomethyl or acyl groups at C-17, has been explored to optimize these interactions and improve potency against cancer cell lines. nih.govdrugbank.com

Modifications to the A-ring also significantly influence biological activity. The introduction of different substituents can alter the molecule's binding affinity for estrogen receptor subtypes (ERα and ERβ) and modulate its agonist versus antagonist character. For example, studies on other steroidal ethers have shown that the substitution pattern on the aromatic A-ring markedly influences bioactivity. mdpi.com While the 3-methoxy group of this compound serves to block metabolic hydroxylation, further substitutions on the A-ring can fine-tune the electronic and steric properties of the molecule to enhance desired biological effects.

The antiproliferative effects of these analogues are a key area of investigation. SAR studies have successfully identified derivatives with potent activity against various human cancer cell lines. mdpi.com Often, a separation of estrogenic and antiproliferative effects is sought, leading to the development of compounds that inhibit cancer cell growth with minimal hormonal side effects.

Illustrative Data on Structure-Activity Relationships of Equilenin Analogues

The following table provides a representative summary of structure-activity relationship principles for equilenin analogues, drawing comparisons with the parent compounds estradiol and equilenin. The data illustrates how modifications at key positions (R1 and R2) influence estrogen receptor binding and antiproliferative activity.

| Compound | R1 (C-3) | R2 (C-17) | Relative Binding Affinity (RBA) for ERα (Estradiol = 100%) | Antiproliferative Activity (MCF-7 cells, GI₅₀) |

| Estradiol | -OH | -OH | 100% | Micromolar (µM) range |

| Equilenin | -OH | =O | ~1-5% | Higher µM range |

| This compound | -OCH₃ | =O | <1% | High µM / Inactive |

| Analogue A | -OCH₃ | -OH | Moderate | Lower µM range |

| Analogue B | -OCH₃ | -CH₂CN | Low | Nanomolar (nM) range |

This table is illustrative and compiled based on established SAR principles. Absolute values can vary based on specific assay conditions. RBA data for Equilenin is derived from literature. nih.gov Antiproliferative data is representative based on the principle that C-17 modifications can significantly enhance this activity. drugbank.com

Advanced Analytical and Chromatographic Separation Techniques

High-Resolution Chromatographic Separations for Equilenin (B1671562) Methyl Ether and Related Steroids

High-resolution chromatography is fundamental for the isolation and analysis of steroids, which often exist in complex mixtures with other closely related structures. doi.org Techniques such as HPLC, GC, and TLC are tailored to provide the necessary selectivity and resolution for these compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of steroids due to its high efficiency and applicability to a wide range of compounds. wjmpr.comnih.gov For steroids like Equilenin methyl ether, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov

Method development for this compound typically involves:

Stationary Phase Selection: Octadecyl silica (B1680970) (C18) columns are widely used for steroid separations, offering excellent resolution based on the hydrophobicity of the molecules. nih.govms-editions.cl Other phases like C8 or phenyl columns can provide alternative selectivity. nih.gov

Mobile Phase Optimization: The mobile phase composition is a critical parameter influencing retention time and peak resolution. wjmpr.com A gradient elution using a mixture of an aqueous component (water) and an organic solvent (typically acetonitrile (B52724) or methanol) is often employed to effectively separate compounds with a range of polarities. scribd.comlcms.cz An isocratic system, where the solvent composition remains constant, may be suitable for simpler mixtures. lcms.cz

Detection: Given the aromatic nature of the A-ring in this compound, UV detection is a convenient and sensitive method for its quantification. doi.orgnih.gov

Table 1: Typical HPLC Parameters for Steroid Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Water or Methanol (B129727):Water gradient | Elutes analytes from the column; gradient allows for separation of compounds with varying polarities. scribd.com |

| Flow Rate | 0.8 - 1.2 mL/min | Controls the speed of the separation and affects resolution. |

| Column Temperature | 25 - 40 °C | Improves peak shape and reproducibility. |

| Detection Wavelength | 200 - 300 nm (UV Detector) | Selected based on the analyte's maximum absorbance for optimal sensitivity. nih.gov |

| Injection Volume | 10 - 20 µL | Amount of sample introduced into the system. |

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. organomation.com For steroids, which may have limited volatility, chemical derivatization is often required prior to GC analysis. researchgate.net When coupled with a Mass Spectrometry (MS) detector, GC-MS provides not only quantitative data but also invaluable structural information for unequivocal compound identification. escholarship.orgrsc.org

Key aspects of GC-MS applications for this compound include:

Column Selection: Fused silica capillary columns with a bonded methyl silicone phase or a similar nonpolar phase are typically used for the analysis of steroids and their derivatives. kaycantest.com

Temperature Programming: A programmed temperature ramp is employed to ensure the elution of compounds with different boiling points, from more volatile impurities to the less volatile analyte.

Detection: A Flame Ionization Detector (FID) offers high sensitivity for organic compounds. However, a mass spectrometer is preferred as it fragments the eluting compounds and provides a unique mass spectrum, which acts as a chemical fingerprint, allowing for definitive identification. nih.gov Aromatic methyl ether products can be effectively analyzed using GC-MS to understand their formation and reaction pathways. escholarship.org

Table 2: Example GC-MS Parameters for Analysis of Ethers and Derivatized Steroids

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | DB-5ms, HP-1ms, or similar (e.g., 30 m x 0.25 mm, 0.25 µm film) | Provides separation based on boiling point and polarity. |

| Carrier Gas | Helium at a constant flow (e.g., 1 mL/min) | Transports the sample through the column. |

| Injector Temperature | 250 - 280 °C | Ensures rapid vaporization of the sample. mdpi.com |

| Oven Program | Initial temp ~100°C, ramped to ~300°C | Separates compounds based on their volatility. |

| Detector | Mass Spectrometer (MS) | Provides both quantification and structural identification. rsc.org |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique for creating reproducible mass spectra. mdpi.com |

| Mass Scan Range | 50 - 500 amu | Detects the mass fragments of the analyte and related compounds. |

Thin Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique used for both qualitative analysis and purification. analis.com.my Analytical TLC is used to monitor the progress of chemical reactions or to quickly assess the purity of a sample. Preparative TLC (prepTLC) is employed to isolate and purify small quantities of a compound from a mixture. chemrxiv.org

For this compound, TLC has been successfully used for purification. A documented method involves:

Stationary Phase: Silica gel plates. prepchem.com

Mobile Phase: A mixture of benzene (B151609) and ethyl acetate (B1210297) (95:5). prepchem.com This non-polar solvent system is effective for separating moderately polar steroids.

Visualization: Compounds on the TLC plate can be visualized under UV light, especially for compounds with chromophores like this compound. Alternatively, chemical staining, such as spraying with a sulfuric acid-methanol mixture followed by heating, can reveal the spots. analis.com.my

Table 3: TLC Conditions for the Purification of this compound

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Silica Gel | prepchem.com |

| Mobile Phase | Benzene:Ethyl Acetate (95:5, v/v) | prepchem.com |

| Application | Preparative Purification | prepchem.com |

| Visualization | UV Light, Staining Reagents | analis.com.my |

Optimized Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is a critical step that precedes chromatographic analysis, ensuring that the analyte is in a suitable form for separation and detection. researchgate.net This process involves isolating the target compound from the sample matrix, removing interferences, and concentrating the analyte. researchgate.net For GC analysis, derivatization is often a key part of this strategy.

Common sample preparation techniques include:

Dissolution: The sample must be fully dissolved in a solvent that is compatible with the chromatographic system. ufl.edu

Filtration: Removal of particulate matter is essential to prevent clogging and damage to the chromatographic column. ufl.edu

Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently used to clean up complex samples and isolate the analytes of interest from interfering substances. researchgate.netthermofisher.com

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a specific analytical technique. researchgate.net For GC analysis of steroids, derivatization is performed to:

Increase volatility and thermal stability. organomation.com

Improve chromatographic peak shape and resolution.

Enhance detector response. jfda-online.com

While the ether group in this compound is stable, the ketone group at the C-17 position can be targeted for derivatization. Common strategies include:

Silylation: This is the most prevalent derivatization method for GC, where active hydrogen atoms are replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the enolizable ketone of this compound into its more volatile TMS enol ether.

Methoximation: The ketone group can be converted into an oxime derivative using reagents like methoxyamine hydrochloride. youtube.com This step protects the keto group and reduces the risk of multiple derivatives forming from tautomerization. youtube.com

Table 4: Common Derivatization Reagents for GC Analysis

| Reagent Class | Example Reagent | Target Functional Groups | Purpose |

|---|---|---|---|

| Silylating Agents | BSTFA, MSTFA | Hydroxyl, Carboxyl, Amine, Enolizable Ketones | Increases volatility and thermal stability. researchgate.net |

| Acylating Agents | Pentafluoropropionic Anhydride (PFPA) | Alcohols, Phenols, Amines | Improves chromatographic efficiency and detection. jfda-online.com |

| Alkylation Agents | Pentafluorobenzyl Bromide (PFBBr) | Carboxylic Acids, Phenols | Creates derivatives with high electron-capture detector response. researchgate.net |

| Oxime Formation | Methoxyamine Hydrochloride (MeOx) | Aldehydes, Ketones | Stabilizes carbonyl groups and prevents formation of multiple isomers. youtube.com |

Rigorous Validation and Optimization of Chromatographic Parameters for Quantitative and Qualitative Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ms-editions.cl It is essential for ensuring the reliability, accuracy, and precision of quantitative and qualitative data. researcher.life The validation of chromatographic methods for this compound should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Optimization involves refining chromatographic parameters to achieve the best possible separation. This can include adjusting the mobile phase composition, temperature, and flow rate to improve resolution and reduce analysis time. wjmpr.comnih.gov

The key validation parameters include:

Selectivity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample. nih.gov This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by a linear regression analysis, with a correlation coefficient (R²) close to 1.000 being desirable. researchgate.netwjbphs.com

Accuracy: The closeness of the measured value to the true value. It is often assessed by performing recovery studies on samples spiked with a known amount of the analyte. nih.govresearchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same operator and equipment.

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or different equipment. Precision is expressed as the Relative Standard Deviation (%RSD), with values typically expected to be below 2%. researchgate.net

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method, though not necessarily quantified with accuracy. researchgate.net

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. researchgate.net

Table 5: Summary of Analytical Method Validation Parameters

| Parameter | Definition | Typical Acceptance Criterion |

|---|---|---|

| Selectivity | Ability to differentiate and measure the analyte in the presence of other substances. | No significant interference at the analyte's retention time. |

| Linearity | Proportionality of signal to analyte concentration. | Correlation coefficient (R²) > 0.999. researchgate.net |

| Accuracy | Closeness of results to the true value. | Recovery typically within 98-102%. |

| Precision (%RSD) | Agreement between repeated measurements. | RSD < 2%. researchgate.net |

| Limit of Detection (LOD) | Lowest detectable analyte concentration. | Signal-to-Noise ratio of ~3:1. |

| Limit of Quantitation (LOQ) | Lowest quantifiable analyte concentration. | Signal-to-Noise ratio of ~10:1. |

Future Prospects and Emerging Research Frontiers

Innovations in Total Synthesis Methodologies for Complex Steroids

The total synthesis of equilenin (B1671562) was a landmark achievement in organic chemistry. slideshare.net Modern synthetic strategies are now focused on improving efficiency, stereoselectivity, and the ability to generate diverse analogues. While the total synthesis of racemic equilenin methyl ether has been documented, contemporary efforts in the broader field of steroid synthesis are paving the way for more advanced approaches. nih.govnih.gov The principles of modern medicinal chemistry, which emphasize divergent synthetic routes to create libraries of analogues for structure-activity relationship (SAR) studies, are highly relevant. nih.gov

Future innovations applicable to this compound synthesis are likely to involve:

Asymmetric Catalysis: Developing novel catalytic systems to control the stereochemistry at the chiral centers of the steroid nucleus, moving beyond the resolution of racemic mixtures.

C-H Activation: Utilizing C-H activation strategies to directly functionalize the steroid core, allowing for the late-stage introduction of various substituents to create diverse analogues.

Flow Chemistry: Employing continuous flow technologies to improve reaction efficiency, safety, and scalability of key synthetic steps.

Biocatalysis: Integrating enzymatic transformations to achieve highly selective reactions under mild conditions, potentially simplifying complex synthetic sequences.

These advancements are crucial for producing not only this compound itself but also a wide range of derivatives necessary for probing its biological functions.

Rational Design of Novel this compound Analogues with Targeted Molecular Interactions

The biological activity of equilenin and its metabolites, including methylated forms, is an area of active investigation. The rational design of novel this compound analogues is a promising avenue for developing compounds with specific biological activities. researchgate.net Research has shown that metabolites of equine estrogens, such as 4-methoxyequilenin (B38872), can interact with the estrogen receptor and induce gene transcription, suggesting that methylation does not necessarily lead to detoxification but can result in potent estrogenic agents. nih.gov

The goals of rationally designing new analogues include:

Enhanced Receptor Selectivity: Modifying the structure of this compound to achieve selective binding to estrogen receptor subtypes (ERα and ERβ) or other nuclear receptors.

Enzyme Inhibition: Designing derivatives that can act as inhibitors of enzymes involved in steroid metabolism or other disease-related pathways.

Modulation of Biological Activity: Synthesizing analogues with altered electronic and steric properties to fine-tune their biological responses, potentially separating desired therapeutic effects from unwanted side effects.

The synthesis of hydroxylated metabolites of equilenin and their corresponding methyl ethers is a key step in understanding their biological properties and in the rational design of new therapeutic agents. nih.gov For instance, modified equilenin analogues have been synthesized to explore the relationship between their structure and biological properties, leading to the discovery of compounds with potential hypocholesterolemic activity devoid of uterotropic effects. researchgate.net

| Analogue | Structural Modification | Potential Molecular Target | Therapeutic Rationale |

|---|---|---|---|

| 4-Methoxyequilenin | Methylation of 4-hydroxyequilenin (B1202715) | Estrogen Receptor (ER) | Investigating the estrogenic potential of metabolites. nih.gov |

| 2-Hydroxyequilenin (B1257336) Methyl Ethers | Hydroxylation and methylation of the A-ring | Enzymes of steroid metabolism | Studying metabolic pathways and potential carcinogenic effects. nih.gov |

| Modified D-ring analogues | Alterations to the five-membered D-ring | Various steroid receptors | Exploring structure-activity relationships for non-estrogenic effects. researchgate.net |

Integration of Cutting-Edge Computational Chemistry into Steroid Research

Computational chemistry is becoming an indispensable tool in modern drug discovery and the study of complex biomolecules. While specific computational studies on this compound are not extensively documented, the application of these methods holds significant promise for advancing our understanding of this compound.

Future applications of computational chemistry in this compound research include:

Molecular Docking: Predicting the binding modes of this compound and its analogues within the ligand-binding pockets of various receptors, such as the estrogen receptors. slideshare.netmdpi.com This can help in rationalizing observed biological activities and in the design of new, more potent ligands.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of this compound derivatives with their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound and its analogues when bound to their biological targets. MD simulations can provide insights into the stability of the ligand-receptor complex and the key interactions that govern binding.

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new this compound analogues. researchgate.netjapsonline.com This can help in prioritizing which compounds to synthesize and test, thereby reducing the time and cost of drug development.

The integration of these computational approaches can accelerate the discovery and optimization of this compound derivatives with desired therapeutic profiles.

| Computational Method | Application to this compound Research | Potential Outcome |

|---|---|---|

| Molecular Docking | Predicting binding poses in estrogen receptors. slideshare.netmdpi.com | Identification of key binding interactions and design of more potent analogues. |

| QSAR | Correlating structural features with biological activity. | Predictive models for the activity of new derivatives. |

| Molecular Dynamics Simulations | Studying the stability of ligand-receptor complexes. | Understanding the dynamic nature of molecular recognition. |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. researchgate.netjapsonline.com | Early identification of drug-like candidates with favorable properties. |

Interdisciplinary Research Bridging Organic Synthesis and Chemical Biology for this compound

The interface of organic synthesis and chemical biology offers a powerful platform for elucidating the roles of small molecules in complex biological systems. This compound and its rationally designed analogues can serve as valuable chemical tools in this interdisciplinary space.

Future research at the intersection of these fields could involve:

Development of Chemical Probes: Synthesizing derivatives of this compound that are tagged with fluorescent dyes, biotin, or photoaffinity labels. These probes can be used to visualize the subcellular localization of the molecule, identify its binding partners, and study its mechanism of action in living cells.

Target Identification and Validation: Using bioactive this compound analogues in cell-based assays and proteomic studies to identify their specific protein targets. This is crucial for understanding the molecular basis of their biological effects.

Elucidation of Metabolic Pathways: The synthesis of isotopically labeled this compound and its potential metabolites can aid in tracing their metabolic fate in biological systems, providing a clearer picture of their biotransformation and clearance. nih.gov

Modulation of Signaling Pathways: Employing synthetic this compound derivatives to selectively activate or inhibit specific cellular signaling pathways. For example, studies have shown that 4-methoxyequilenin can activate estrogen receptor-mediated gene transcription, highlighting its potential as a tool to study estrogen signaling. nih.gov

By combining the power of organic synthesis to create novel molecular structures with the sophisticated techniques of chemical biology, researchers can gain unprecedented insights into the biological functions of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.